molecular formula C15H16BrNO4S B2716152 N-(4-bromo-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide CAS No. 849520-93-0

N-(4-bromo-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B2716152
M. Wt: 386.26
InChI Key: PCLZUMDUGSKWLJ-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which are often used in the development of pharmaceuticals . Sulfonamides have a wide range of medicinal applications, including antibiotic, antidiabetic, diuretic, and antithyroid activity .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its molecular structure. Sulfonamides, for example, are typically stable under normal conditions but can participate in a variety of reactions under specific conditions .

Scientific Research Applications

Synthesis and Characterization

This compound and its derivatives have been the focus of synthetic chemistry studies aimed at exploring novel synthetic routes and characterizing the resulting compounds through various spectroscopic and computational methods. For instance, a study on the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule highlights the process of deriving such compounds and their structural properties through spectroscopic tools and density functional theory (DFT) calculations (Murthy et al., 2018).

Electrophilic Cyanation

N-(4-bromo-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide and similar compounds have been utilized as reagents in electrophilic cyanation reactions, facilitating the synthesis of benzonitriles from (hetero)aryl bromides, which are significant for the production of pharmaceutical intermediates (Anbarasan et al., 2011).

Anticancer Applications

Certain derivatives of N-(4-bromo-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide have been investigated for their potential as anticancer agents. Research into structure-activity relationships of sulfonamide analogs has identified compounds with promising inhibitory effects on tumor growth, specifically targeting the hypoxia-inducible factor-1 (HIF-1) pathway, a mechanism often exploited by tumors to thrive under low oxygen conditions (Mun et al., 2012).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research into a compound depend on its potential applications. For example, if the compound shows promise as a pharmaceutical, future research might focus on clinical trials and drug development .

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO4S/c1-10-8-11(16)4-6-13(10)17-22(18,19)15-9-12(20-2)5-7-14(15)21-3/h4-9,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLZUMDUGSKWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide

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